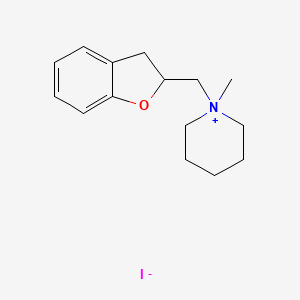![molecular formula C20H13FN2O3 B5179939 5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione, commonly known as FGIN-1-27, is a synthetic compound that belongs to the class of imidazolidinedione derivatives. It was first synthesized by researchers at the University of Nottingham and has since gained attention for its potential applications in scientific research.
作用机制
FGIN-1-27 acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor, which inhibits its activity. This results in a decrease in the release of glutamate, a neurotransmitter that is involved in various neurological processes. By inhibiting mGluR5 activity, FGIN-1-27 has been shown to have potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have various biochemical and physiological effects, particularly in the brain. It has been shown to decrease the release of glutamate, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. FGIN-1-27 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, which may be due to its ability to decrease glutamate release.
实验室实验的优点和局限性
One of the advantages of using FGIN-1-27 in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its effects on various neurological processes. However, one limitation of using FGIN-1-27 is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for the use of FGIN-1-27 in scientific research. One potential application is in the development of new treatments for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. FGIN-1-27 has also been shown to have potential therapeutic effects in animal models of stroke and traumatic brain injury, which may lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of FGIN-1-27 and its effects on various neurological processes.
合成方法
FGIN-1-27 can be synthesized using a multistep process starting with the reaction of 3-fluorobenzaldehyde and 2-acetylfuran in the presence of a base to yield the intermediate, 5-(3-fluorophenyl)-2-furylmethanol. This intermediate is then oxidized using a mild oxidizing agent to yield 5-(3-fluorophenyl)-2-furylcarbaldehyde. The final step involves the reaction of the aldehyde intermediate with 3-phenyl-2,4-thiazolidinedione in the presence of a base, which yields FGIN-1-27.
科学研究应用
FGIN-1-27 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. FGIN-1-27 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
属性
IUPAC Name |
(5E)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c21-14-6-4-5-13(11-14)18-10-9-16(26-18)12-17-19(24)23(20(25)22-17)15-7-2-1-3-8-15/h1-12H,(H,22,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOHASILCPADTJ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)F)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)


![2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B5179877.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5179880.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5179883.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)

![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
